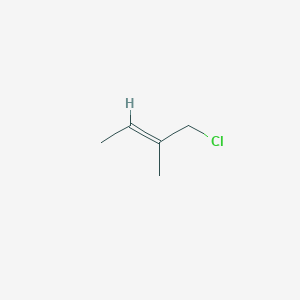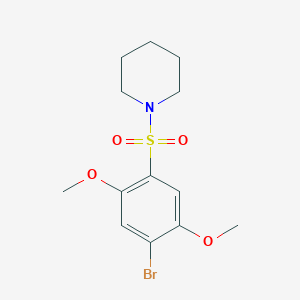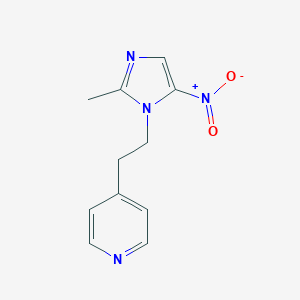
5-Deoxyribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxyribitol is a compound that is commonly found in the biosynthesis of coenzymes and is used in various scientific research applications. This molecule is a sugar alcohol that is derived from ribose, and it is used in various biochemical and physiological processes. The purpose of
Mechanism of Action
The mechanism of action of 5-Deoxyribitol is not fully understood, but it is believed to play a role in the biosynthesis of coenzymes and the regulation of various biochemical processes. It is also believed to have antioxidant properties and may play a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
5-Deoxyribitol has various biochemical and physiological effects, including its role in the biosynthesis of coenzymes and its antioxidant properties. It is also believed to play a role in the regulation of various biochemical processes, including the metabolism of carbohydrates and the synthesis of nucleotides.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Deoxyribitol in lab experiments is its role in the biosynthesis of coenzymes, which are essential for various biochemical processes. It is also relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on 5-Deoxyribitol, including its role in the biosynthesis of coenzymes and its potential use in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and biotechnology.
In conclusion, 5-Deoxyribitol is a compound that is commonly used in scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It has various biochemical and physiological effects and may play a role in the regulation of various biochemical processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
5-Deoxyribitol is synthesized from ribose, which is a sugar that is found in RNA. The process involves the removal of the hydroxyl group at the 5th position of ribose, which is accomplished through a chemical reaction. The resulting product is 5-Deoxyribitol, which is a sugar alcohol.
Scientific Research Applications
5-Deoxyribitol is used in various scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It is also used in the study of RNA and DNA, as well as in the development of new drugs and therapies for various diseases.
properties
CAS RN |
13046-76-9 |
|---|---|
Product Name |
5-Deoxyribitol |
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(2R,3S,4S)-pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m0/s1 |
InChI Key |
FJGNTEKSQVNVTJ-LMVFSUKVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC(C(C(CO)O)O)O |
Canonical SMILES |
CC(C(C(CO)O)O)O |
synonyms |
5-deoxy-D-ribitol 5-deoxyribitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















